2-(benzimidazol-1-yl)-N,N-dimethylethanamine
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Overview
Description
2-(benzimidazol-1-yl)-N,N-dimethylethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is formed by the fusion of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids and microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazol-1-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(benzimidazol-1-yl)-N,N-dimethylethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . In cancer cells, the compound can induce apoptosis by interfering with cell division and promoting cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzimidazol-1-yl)-methylbenzoic acid
- 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
2-(benzimidazol-1-yl)-N,N-dimethylethanamine is unique due to its specific structural features and the presence of the dimethylamino group, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-8-14-9-12-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
VROKMVIWNLXCFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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